molecular formula C6H16FN B3050898 Triethylazanium;fluoride CAS No. 29585-72-6

Triethylazanium;fluoride

Cat. No.: B3050898
CAS No.: 29585-72-6
M. Wt: 121.2 g/mol
InChI Key: NTJBWZHVSJNKAD-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid that is commonly used as a mild and selective fluorinating reagent in organic synthesis . This compound is known for its ability to introduce fluorine atoms into organic molecules, making it valuable in various chemical processes.

Preparation Methods

Triethylazanium;fluoride is typically prepared by reacting triethylamine with hydrogen fluoride. The reaction is carried out under controlled conditions, often in a reaction kettle filled with a suitable solvent . The process involves the following steps:

  • Triethylamine and hydrogen fluoride are introduced into the reaction vessel.
  • The mixture is stirred thoroughly to ensure complete reaction.
  • The resulting triethylamine trihydrofluoride is isolated and purified.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s quality and purity.

Chemical Reactions Analysis

Triethylazanium;fluoride undergoes various chemical reactions, primarily involving fluorination. Some of the common reactions include:

The major products formed from these reactions are typically fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of triethylazanium;fluoride involves the transfer of fluoride ions to the target molecule. The fluoride ion acts as a nucleophile, attacking electrophilic centers in the substrate and replacing leaving groups. This process is facilitated by the presence of triethylamine, which stabilizes the fluoride ion and enhances its reactivity .

Comparison with Similar Compounds

Triethylazanium;fluoride can be compared with other fluorinating agents such as tetrabutylammonium fluoride and tetramethylammonium fluoride. While all these compounds serve as sources of fluoride ions, this compound is unique due to its mild and selective fluorination properties . Similar compounds include:

This compound stands out for its ability to provide controlled and selective fluorination, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

triethylazanium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.FH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJBWZHVSJNKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+](CC)CC.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29585-72-6
Details Compound: Ethanamine, N,N-diethyl-, hydrofluoride (1:1)
Record name Ethanamine, N,N-diethyl-, hydrofluoride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29585-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

121.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73602-61-6, 29585-72-6
Record name Triethylamine trihydrofluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73602-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylammonium fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Triethylazanium;fluoride
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